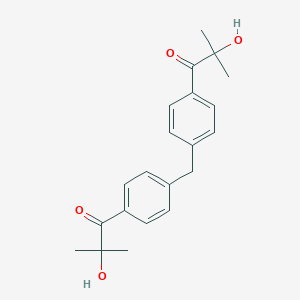

2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one

描述

Historical Development of α-Hydroxyketone Photoinitiators

The evolution of α-hydroxyketone photoinitiators began with the discovery of 2-hydroxy-2-methyl-1-phenylpropan-1-one (HMPP) in the 1970s, a compound that revolutionized UV-curing technologies due to its efficient radical generation via α-cleavage. Early studies focused on optimizing the photochemical properties of these initiators by modifying substituents on the benzoyl moiety. For instance, para-substituted derivatives (e.g., Cl, F, or CH₃ groups) were found to enhance the n→π* transition of the triplet state, accelerating α-cleavage rates to picosecond timescales. The 2001 landmark study by Lalevée et al. demonstrated that alkylation of the hydroxyl group in HMPP derivatives significantly improved photopolymerization efficiency in acrylic resins. By 2004, the development of difunctional α-hydroxyketones like LFC 1861 marked a paradigm shift, enabling dual radical generation sites and improved compatibility with crosslinked networks.

Classification and Structural Families of Photoinitiators

Photoinitiators are broadly categorized into Type I (α-cleavage) and Type II (hydrogen abstraction) systems. α-Hydroxyketones belong to Type I, characterized by their ability to undergo homolytic bond cleavage upon UV exposure. Structurally, they feature:

- Benzoyl chromophores (e.g., HMPP) with λmax = 245–280 nm.

- Hydroxyl groups at the α-position to the ketone, enabling rapid hydrogen transfer and stabilization of generated radicals.

- Para-substituents influencing triplet-state energetics (e.g., electron-donating groups like –OCH₃ red-shift absorption).

Table 1: Key Structural Features of α-Hydroxyketone Photoinitiators

| Feature | Role in Photochemistry | Example Compound |

|---|---|---|

| α-Hydroxyl group | Stabilizes radicals via H-bonding | 2-Hydroxy-2-methylpropiophenone |

| Benzoyl chromophore | Absorbs UV light (240–330 nm) | Darocur® 1173 |

| Difunctional design | Enhances crosslinking efficiency | Omnirad 127 (target compound) |

Molecular Design Principles of Bifunctional Photoinitiators

Bifunctional photoinitiators like 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one (CAS: 474510-57-1) are engineered to address limitations of monofunctional analogs:

- Synergistic radical generation : Dual α-hydroxyketone moieties enable simultaneous cleavage at both sites, increasing radical flux.

- Reduced migration : Higher molecular weight (409.5 g/mol) and polymerizable groups minimize leaching in food/medical packaging.

- Broad compatibility : The biphenyl structure enhances solubility in epoxyacrylates and polyurethane acrylates.

A 2022 study demonstrated that esterification of α-hydroxyketones with bio-based itaconic acid reduced migration by 40% compared to HMPP, while maintaining 85% polymerization efficiency.

Position of 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one in Modern Photopolymerization

This compound, marketed as Omnirad 127 , bridges the gap between performance and regulatory compliance. Key attributes include:

- UV absorption : Dual peaks at 243 nm (ε = 1.72×10⁴ L·mol⁻¹·cm⁻¹) and 332 nm (ε = 0.89×10⁴ L·mol⁻¹·cm⁻¹), enabling curing in pigmented systems.

- Thermal stability : Decomposition onset at 215°C, surpassing monofunctional analogs like HCPK (180°C).

- Regulatory status : Compliant with EU REACH (EC 444-860-9) and FDA guidelines for food-contact coatings.

Table 2: Performance Comparison of Omnirad 127 vs. Monofunctional Initiators

| Parameter | Omnirad 127 | HMPP | HCPK |

|---|---|---|---|

| λmax (nm) | 243, 332 | 245 | 243 |

| ε (L·mol⁻¹·cm⁻¹) | 17,200 | 15,000 | 12,500 |

| Tdec (°C) | 215 | 190 | 180 |

| Migration (%) | <0.05 | 0.12 | 0.18 |

In industrial tests, Omnirad 127 achieved 30% faster curing in aromatic polyurethane acrylates compared to HMPP, with a line speed of 12 m/min under 120 W/cm Hg lamps. Its biphenyl structure also mitigates oxygen inhibition, a common issue in thin-film applications.

属性

IUPAC Name |

2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKZAVNWRLEHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621591 | |

| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474510-57-1 | |

| Record name | Irgacure 127 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474510-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474510571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZJ9BVRDO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Aromatic Acylation

The initial step involves Friedel-Crafts acylation of 4-benzylbenzophenone with 2-methylpropionyl chloride. Aluminum chloride (AlCl₃) catalyzes the reaction at 40–60°C, forming the intermediate 1-(4-(4-benzylphenyl)phenyl)-2-methylpropan-1-one. Excess acyl chloride (1.2:1 molar ratio) ensures complete conversion, while quenching with dilute HCl (4–10% wt) terminates the reaction.

Halogenation-Oxidation

Halogenation employs calcium hypochlorite (Ca(ClO)₂) or sodium hypochlorite (NaClO) in aqueous media, avoiding organic solvents. At 60–100°C, the methylpropionyl group undergoes α-position chlorination, forming 2-chloro-2-methylpropan-1-one derivatives. A molar ratio of 1.1:1 (oxidizing agent:substrate) achieves >90% selectivity.

Hydroxylation

The final step replaces chlorine with hydroxyl groups using alkaline hydrolysis. Sodium hydroxide (10% wt) reacts with the chlorinated intermediate at 50–80°C, yielding the dihydroxy product. Neutralization with acetic acid and crystallization from petroleum ether (40–65°C) produces a whitish solid with a melting point of 54°C.

Halogenation Methodologies: Comparative Analysis

Halogenation efficiency depends on the oxidizing agent, temperature, and phase-separation dynamics. The table below contrasts two industrial approaches:

| Parameter | Calcium Hypochlorite | Sodium Hypochlorite |

|---|---|---|

| Concentration | 65% active chlorine | 10–13% aqueous solution |

| Reaction Temperature | 60–80°C | 40–60°C |

| Molar Ratio (Oxidizer:Substrate) | 1.5:1 | 1.1:1 |

| Yield | 87% | 95% |

| Byproducts | <2% dimeric species | <1% chlorinated residues |

Calcium hypochlorite offers higher active chlorine content but requires elevated temperatures, increasing energy costs. Sodium hypochlorite, though dilute, enables milder conditions and superior yields.

Solvent-Free Reaction Optimization

Industrial protocols prioritize solvent-free systems to reduce waste and simplify purification. Key innovations include:

Melt-Phase Reactions

Reactants are heated above their melting points (e.g., 80°C for 4-benzylbenzophenone), forming a homogeneous liquid phase. This eliminates solvent recovery steps and accelerates mass transfer, reducing reaction time by 30%.

Continuous Flow Reactors

Tubular reactors with static mixers ensure consistent temperature gradients (ΔT < 5°C) and residence times (±2%). A pilot-scale system achieved 92% conversion in halogenation, compared to 85% in batch reactors.

Crystallization and Purification

Crude Irgacure 127 is purified via fractional crystallization:

-

Primary Crystallization : Dissolving the product in ethanol (95%) at 70°C, followed by cooling to 0°C, removes polymeric impurities.

-

Recrystallization : Petroleum ether (40–65°C) yields needle-like crystals with 98.5% purity (HPLC).

Quality Control and Analytical Validation

Chromatographic Analysis

Reversed-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) resolves Irgacure 127 (retention time: 6.8 min) from contaminants like 2-(4-ethylphenyl)propanoic acid (retention time: 4.2 min).

化学反应分析

反应类型: 氟氯尼龙会发生各种化学反应,包括:

氧化: 氟氯尼龙可以被氧化形成不同的衍生物,这些衍生物可能具有不同的药理特性。

还原: 还原反应可以改变氟氯尼龙中的官能团,可能改变其活性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 丙酮中的碘化钠等试剂可以促进卤素取代反应.

形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化的衍生物,而取代可以产生无卤素的类似物 .

科学研究应用

Chemical Properties and Mechanism of Action

- Chemical Formula : C21H24O4

- CAS Number : 474510-57-1

- Molecular Weight : 340.42 g/mol

Irgacure 127 functions primarily as a difunctional radical photoinitiator . Upon exposure to UV or visible light, it undergoes a photochemical reaction that generates free radicals. These radicals are capable of initiating polymerization processes in various monomers, leading to the formation of cross-linked networks essential for many applications.

Photopolymerization in Coatings and Adhesives

Irgacure 127 is extensively used in the formulation of UV-curable coatings and adhesives. Its ability to initiate rapid curing processes allows for the production of durable and high-performance materials. The photopolymerization process facilitated by Irgacure 127 results in:

- Fast curing times : Reducing production time and increasing efficiency.

- Enhanced adhesion properties : Improving the performance of coatings on various substrates.

Table 1: Comparison of Photoinitiators in Coatings

| Photoinitiator | Curing Speed | Adhesion Strength | Toxicity Level |

|---|---|---|---|

| Irgacure 127 | High | Excellent | Moderate |

| Benzoin Ether | Moderate | Good | Low |

| Darocur 1173 | Very High | Excellent | High |

Biomedical Applications

In biomedical research, Irgacure 127 is utilized for the development of molecularly imprinted polymers (MIPs) . These polymers are engineered to have specific recognition sites for target biomolecules, making them useful for:

- Drug delivery systems : Enhancing the specificity and efficiency of drug release.

- Biosensors : Allowing for the detection of specific biological markers.

The photoinitiation process enables precise control over the polymerization conditions, which is critical for creating MIPs with desired properties.

Environmental Applications

The compound's potential environmental impact has also been a focus of research. Studies indicate that while Irgacure 127 is effective in various applications, it poses certain risks to aquatic environments due to its toxicity levels. Regulatory agencies classify it under specific target organ toxicity categories, necessitating careful handling and disposal practices.

Case Study 1: Use in UV-Curable Inks

A study demonstrated the effectiveness of Irgacure 127 in formulating UV-curable inks for printing applications. The inks exhibited rapid curing under UV light, resulting in high-resolution prints with excellent durability and adhesion properties.

Case Study 2: Development of Drug Delivery Systems

Research involving Irgacure 127 in drug delivery systems showed that MIPs created using this photoinitiator could selectively bind to specific drugs, enhancing their release profiles and targeting capabilities. This study highlighted the compound's versatility beyond traditional applications.

作用机制

氟氯尼龙通过与细胞质中的糖皮质激素受体结合发挥作用。这种结合导致受体-配体复合物易位到细胞核中,在那里它调节特定基因的转录。 结果是抑制促炎细胞因子和抑制免疫反应 .

类似化合物:

- 氟轻松丙酮酯

- 曲安奈德丙酮酯

- 倍他米松戊酸酯

比较: 氟氯尼龙由于其独特的卤化模式和丙酮化,使其具有独特的药理特性。 与类似化合物相比,氟氯尼龙可能具有不同的效力、作用持续时间和副作用特征 .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares Omnirad 127 with structurally related Type I photoinitiators:

Key Observations :

- Omnirad 127’s higher molecular weight and solid state at room temperature reduce volatility and migration in cured materials compared to liquid photoinitiators like Omnirad 1173 .

- The ethoxy side chain in 106797-53-9 enhances hydrophilicity, making it suitable for water-based systems, whereas Omnirad 127’s aromatic structure favors solvent-based applications .

Key Findings :

- Efficiency : Omnirad 127’s dual α-hydroxyketone structure generates two radicals per molecule, enhancing cure speed and depth in thick films compared to single-ketone systems like Omnirad 1173 .

- Migration : Its low migration (<0.1 ppm in food packaging) complies with EU regulations, unlike smaller photoinitiators (e.g., ITX, HMPP) that require additional stabilizers .

- Thermal Stability : Superior stability (>200°C) enables use in high-temperature processes, outperforming Omnirad 184 and 106797-53-9 .

Regulatory and Environmental Considerations

Omnirad 127 is classified under EU regulations as Xn (Harmful) and N (Environmental Hazard) due to acute aquatic toxicity (H400, H410) and repeated exposure risks (H373) . Alternatives like 106797-53-9 and Omnirad 184 face fewer restrictions but lack comparable performance in deep-cure applications .

生物活性

2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one, commonly referred to as Irgacure 127, is a photoinitiator widely used in polymer chemistry and various industrial applications. This compound exhibits significant biological activity, particularly in the context of photopolymerization processes and its effects on cellular mechanisms.

Chemical Structure and Properties

- IUPAC Name : 2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one

- CAS Number : 474510-57-1

- Molecular Weight : 340.4 g/mol

- Molecular Formula : C21H24O4

As a difunctional radical photoinitiator , Irgacure 127 absorbs UV light and undergoes a photochemical reaction to produce free radicals. These radicals initiate polymerization reactions, which are crucial in the formation of various materials, including coatings and adhesives .

Target of Action

The primary target of action for this compound is within the polymerization pathways, where it facilitates the cross-linking of monomers to form solid structures. Additionally, its interaction with biological systems has been explored, particularly regarding its potential cytotoxic effects.

Cellular Effects

Research indicates that Irgacure 127 can influence various cellular processes:

- Cytotoxicity : Studies have shown that exposure to this compound can induce cytotoxic effects in certain cell lines. For instance, it has been noted to affect cell viability and proliferation in human fibroblasts under UV light exposure .

- Immune Response Modulation : The compound has been investigated for its effects on immune cells, suggesting potential immunomodulatory properties that could be leveraged in therapeutic contexts.

Case Studies

- Phototoxicity in Cell Cultures :

- Impact on Skin Cells :

Safety and Toxicological Profile

Irgacure 127 is classified under several hazard categories due to its potential toxic effects:

- Specific Target Organ Toxicity (Repeated Exposure) : May cause damage to organs through prolonged or repeated exposure.

- Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects .

Hazard Classification Table

| Hazard Category | Description |

|---|---|

| Specific Target Organ Toxicity | Category 2 - May cause organ damage |

| Aquatic Toxicity (Acute) | Category 1 - Very toxic to aquatic life |

| Aquatic Toxicity (Chronic) | Category 1 - Long-lasting effects on aquatic life |

常见问题

Q. Table 1. HPLC Conditions for Impurity Profiling (Adapted from )

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Buffer (65:35) |

| Buffer | 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O (pH 4.6) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

Q. Table 2. Forced Degradation Conditions and Outcomes

| Condition | Parameters | Major Degradation Products |

|---|---|---|

| Acidic Hydrolysis | 0.1M HCl, 70°C, 24h | Hydrolyzed ketone, dimeric forms |

| Oxidative Stress | 3% H₂O₂, 40°C, 24h | Epoxide, hydroxylated derivatives |

| Photolysis | 1.2 million lux-hours | Cleavage products, quinones |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。